Isopentyl 2-bromopropanoate
Description
Isopentyl 2-bromopropanoate is an ester derivative formed by the esterification of 2-bromopropanoic acid with isopentyl alcohol (3-methyl-1-butanol). Its molecular formula is C₈H₁₅BrO₂, with a molecular weight of 223.11 g/mol. Structurally, it consists of an isopentyl group (3-methylbutyl) linked via an ester bond to the α-carbon of 2-bromopropanoic acid. This brominated ester is primarily utilized in organic synthesis as an alkylating agent or intermediate for pharmaceuticals and agrochemicals due to the electrophilic bromine atom, which enhances reactivity in substitution reactions .
Properties
CAS No. |
86711-74-2 |
|---|---|
Molecular Formula |
C8H15BrO2 |
Molecular Weight |
223.11 g/mol |
IUPAC Name |
3-methylbutyl 2-bromopropanoate |
InChI |
InChI=1S/C8H15BrO2/c1-6(2)4-5-11-8(10)7(3)9/h6-7H,4-5H2,1-3H3 |
InChI Key |
GVDWMKVPTHSZKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)C(C)Br |
Origin of Product |
United States |
Chemical Reactions Analysis
SN2 Substitution Reactions
The compound undergoes SN2 nucleophilic substitution due to the bromine’s secondary position, though steric hindrance limits reaction rates compared to primary alkyl halides . Key characteristics:
-
Mechanism : Concerted backside attack by nucleophiles (e.g., hydroxide, amines) with inversion of stereochemistry.
-
Rate dependence : Second-order kinetics (dependent on both nucleophile and substrate concentration) .
-
Steric effects : Substitution is slower than for primary alkyl bromides but faster than tertiary analogs .
Example reaction:
Elimination (E2) Reactions
Under basic conditions (e.g., potassium tert-butoxide), this compound can undergo dehydrohalogenation to form alkene intermediates. This mirrors the behavior of simpler alkyl bromides like 2-bromopropane, which eliminates to propene . The reaction likely proceeds via a concerted mechanism involving abstraction of a β-hydrogen.
| Elimination Conditions | Product | Key Factors |
|---|---|---|
| Strong base (e.g., KOt-Bu) | α,β-unsaturated ester | Temperature, base strength |
Hydrolysis
The ester undergoes acidic or basic hydrolysis to yield 2-bromopropanoic acid and isopentyl alcohol. For example, saponification with aqueous hydroxide produces the carboxylic acid, while acidic hydrolysis may preserve the bromide functionality.
| Hydrolysis Method | Reagents | Conditions | Products |
|---|---|---|---|
| Basic hydrolysis | KOH, water/ethanol | Reflux | 2-Bromopropanoic acid, isopentanol |
Substitution Reactions
This compound reacts with nucleophiles (e.g., alcohols, amines) under catalytic conditions. Experimental examples from analogous esters (e.g., ethyl 2-bromopropionate) include:
-
Alkylation : Using cesium carbonate in DMF at elevated temperatures .
-
Amination : Reaction with pyrrolidine or other amines under reflux .
| Reaction Type | Nucleophile | Conditions | Product Example |
|---|---|---|---|
| Alkylation | Phenolic compounds | Cs2CO3, DMF, 50–90°C | Substituted phenolic esters |
| Amination | Pyrrolidine | Sodium carbonate, acetonitrile | Pyrrolidinyl-substituted derivatives |
Transesterification
The compound participates in transesterification with alcohols or other nucleophiles, exchanging the isopentyl group for alternatives. For example, octyl 2-bromopropanoate transesterifies with ethanol under catalytic conditions, though efficiency varies with ester size .
| Transesterification | Nucleophile | Conditions | Product |
|---|---|---|---|
| Alcohol exchange | Ethanol | Acid/base catalyst | Ethyl 2-bromopropanoate |
Research Findings and Trends
-
Reactivity : Secondary bromides like this compound exhibit moderate reactivity in SN2 reactions, with rates influenced by nucleophile strength and steric hindrance .
-
Optimization : Design of Experiments (DoE) strategies, such as factorial designs, can optimize reaction conditions (e.g., temperature, catalyst loading) for higher yields .
-
Environmental Considerations : Elimination products (alkenes) may require controlled handling due to volatility .
Comparison with Similar Compounds
Structural and Functional Group Comparison
The table below compares key structural and functional attributes of isopentyl 2-bromopropanoate with analogous esters:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| This compound | C₈H₁₅BrO₂ | 223.11 | Ester, bromoalkyl | Bromine at α-carbon of propanoate |
| Isopentyl acetate | C₇H₁₄O₂ | 130.19 | Ester | Acetate group (CH₃COO-) |
| Isopentyl propionate | C₈H₁₆O₂ | 144.21 | Ester | Propionate group (C₂H₅COO-) |
| Methyl 2-bromopropanoate | C₄H₇BrO₂ | 167.00 | Ester, bromoalkyl | Bromine at α-carbon; methyl ester |
Key Observations :
- Bromine Substitution: The bromine atom in this compound increases its molecular weight and reactivity compared to non-halogenated esters like isopentyl acetate. This makes it more effective in nucleophilic substitution reactions .
Physicochemical Properties
| Property | This compound | Isopentyl Acetate | Methyl 2-Bromopropanoate |
|---|---|---|---|
| Boiling Point (°C) | ~220 (estimated) | 142 | 152 |
| Solubility in Water | Low | Insoluble | Slightly soluble |
| Odor | Pungent (inferred) | Banana-like | Sharp, chemical-like |
Notes:
- The bromine atom and larger alkyl chain in this compound result in higher boiling points and lower water solubility compared to isopentyl acetate .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for isopentyl 2-bromopropanoate, and how can reaction efficiency be quantified?
- Methodological Answer : The synthesis typically involves esterification of 2-bromopropanoic acid with isopentanol under acid catalysis (e.g., concentrated sulfuric acid). Key parameters to optimize include molar ratios (excess acid to drive equilibrium), temperature (controlled reflux to avoid side reactions), and catalyst loading . Quantify efficiency via percent yield calculations and purity analysis (GC, NMR). Ensure reproducibility by documenting reaction conditions (time, temperature, stoichiometry) and validating with triplicate trials .
Q. How can the purity and structural integrity of this compound be reliably characterized?
- Methodological Answer : Use a combination of spectroscopic techniques:
- IR Spectroscopy : Confirm ester carbonyl (C=O) stretch near 1740 cm⁻¹ and C-Br stretch at 500–600 cm⁻¹. Compare with reference spectra for functional group validation .
- NMR : ¹H NMR should show signals for the isopentyl group (δ 0.9–1.7 ppm for methyl/methylene protons) and the 2-bromoester moiety (δ 4.2–4.4 ppm for the CH₂Br group). ¹³C NMR confirms quaternary carbons and bromine-induced deshielding .
- GC-MS : Quantify purity and identify impurities (e.g., unreacted alcohol or acid) .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : The compound is moisture-sensitive due to the bromoester group. Store under inert atmosphere (argon/nitrogen) at room temperature, avoiding prolonged exposure to light. Monitor decomposition via periodic NMR or GC analysis. Hydrolytic degradation products (e.g., 2-bromopropanoic acid) can be identified via TLC or LC-MS .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations to model transition states and activation energies for SN2 mechanisms. Focus on the bromoester’s electrophilic carbon and steric effects from the isopentyl group. Validate predictions with kinetic studies (e.g., varying nucleophile concentration and measuring rate constants) . Compare computational results with experimental data to refine models .
Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for this compound synthesis?
- Methodological Answer : Systematically test variables such as:
- Catalyst type : Compare Brønsted acids (H₂SO₄, p-TsOH) vs. Lewis acids (FeCl₃, ZnCl₂).
- Solvent effects : Polar aprotic solvents (e.g., DCM) may enhance electrophilicity vs. non-polar solvents limiting side reactions.
- Temperature gradients : Use controlled heating blocks to isolate thermal effects on yield .
Document all conditions in supplementary materials for cross-study validation .
Q. How can isotopic labeling (e.g., deuterated isopentanol) elucidate mechanistic pathways in esterification?
- Methodological Answer : Synthesize isopentyl-d₃ 2-bromopropanoate using deuterated isopentanol. Monitor reaction kinetics via ²H NMR to track deuterium incorporation at specific positions. Compare with non-deuterated controls to distinguish between acid-catalyzed proton transfer steps and nucleophilic attack mechanisms .
Q. What statistical approaches are suitable for analyzing variability in bromoester hydrolysis rates under varying pH conditions?
- Methodological Answer : Use multivariate regression to correlate hydrolysis rates (measured via UV-Vis or conductivity) with pH, ionic strength, and temperature. Apply ANOVA to identify significant factors. For non-linear kinetics (e.g., autocatalytic behavior), employ time-series analysis or machine learning models trained on kinetic datasets .
Data Presentation Guidelines
Q. How should contradictory spectral data (e.g., NMR shifts) be reported and interpreted?
- Methodological Answer : Tabulate observed shifts alongside literature values and note deviations. For example:
| Proton Environment | Observed δ (ppm) | Literature δ (ppm) | Deviation |
|---|---|---|---|
| CH₂Br (ester) | 4.35 | 4.28 | +0.07 |
| Isopentyl CH₃ | 0.92 | 0.89 | +0.03 |
Discuss deviations in context of solvent polarity, concentration, or impurities. Use high-resolution mass spectrometry (HRMS) to confirm molecular formula if shifts suggest structural anomalies .
Ethical and Reproducibility Considerations
Q. What protocols ensure reproducibility in multi-step syntheses involving this compound?
- Methodological Answer : Adhere to the Beilstein Journal’s guidelines:
- Detailed experimental logs : Record exact weights, glassware calibration, and ambient conditions (humidity, temperature).
- Supplementary materials : Provide raw spectral data, chromatograms, and instrument parameters (e.g., NMR pulse sequences) .
- Independent replication : Collaborate with a separate lab to validate yields and characterization data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
